molecular formula C23H32O2 B1676452 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) CAS No. 119-47-1

2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Cat. No. B1676452
CAS RN: 119-47-1
M. Wt: 340.5 g/mol
InChI Key: KGRVJHAUYBGFFP-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is a diarylmethane . It is a phenolic antioxidant commonly used in increasing the oxidation stability in rubber and plastic industries .


Synthesis Analysis

While specific synthesis methods for 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) were not found in the search results, related compounds have been synthesized and characterized . For example, 4DBP, a similar compound, has been synthesized and its structures have been analyzed .


Molecular Structure Analysis

The molecular formula of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is C23H32O2 . The InChI representation of the molecule is InChI=1S/C23H32O2/c1-14-9-16 (20 (24)18 (11-14)22 (3,4)5)13-17-10-15 (2)12-19 (21 (17)25)23 (6,7)8/h9-12,24-25H,13H2,1-8H3 .


Chemical Reactions Analysis

In a study, AO 2246, a compound similar to 2,2’-Methylenebis(4-methyl-6-tert-butylphenol), was degraded efficiently in a catalytic micro-ozonation process . GC-MS analysis indicated that several oxidation products were produced during the degradation of AO 2246 .


Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is 340.5 g/mol . The compound is a diarylmethane .

Scientific Research Applications

Applications in Materials Science

This compound is commonly used as a phenolic antioxidant in various industries, particularly for increasing the oxidation stability of materials like rubber and plastics. Its addition in the bromobutyl rubber (BIIR) matrix can significantly enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR. This ability to improve the stability and lifespan of materials makes it a valuable component in these industries. Additionally, it is used in biodiesel to increase its oxidation stability, showcasing its versatility across different applications​​.

Environmental and Biological Research

In the realm of environmental and biological research, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been studied for its potential effects on living organisms. One such study involves its developmental and neurobehavioral toxicity in zebrafish during the early life stage. Zebrafish are often used as model organisms for studying the impacts of chemicals on biological systems, due to their genetic similarity to humans and transparent embryos, which allow for easy observation of developmental processes. Research in this area helps in understanding how such chemicals might impact human health and the environment, especially when these compounds are used extensively in consumer products​​.

Safety And Hazards

The compound has been classified as a skin irritant (Skin Irrit. 2) and an eye irritant (Eye Irrit. 2) . It has also been classified as STOT SE 3 .

Future Directions

While specific future directions for 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) were not found in the search results, it is worth noting that the compound is a natural product found in Streptomyces and Aspergillus fumigatus . This suggests potential applications in biotechnology or pharmaceuticals.

properties

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRVJHAUYBGFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020870
Record name 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
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Molecular Weight

340.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Off-white solid; [HSDB]
Record name Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-
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Record name Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane
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Solubility

Soluble in oxygen and aromatic solvents., Water solubility = 0.02 mg/l.
Record name BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE
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Density

1.07-1.10 kg/L
Record name BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE
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Product Name

2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Color/Form

Off-white powder

CAS RN

119-47-1
Record name 2,2′-Methylenebis[4-methyl-6-tert-butylphenol]
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Record name p-Cresol, 2,2'-methylenebis(6-tert- butyl-
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Record name Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-
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Record name 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
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Record name 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol
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Record name METHYLENE DI-T-BUTYLCRESOL
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Record name BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE
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Melting Point

118-128 °C
Record name BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE
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Synthesis routes and methods I

Procedure details

2,2'-methylenebis (6-tert-butyl-4-ethylphenol); 2,2'-methylenebis [4-methyl-6-(α-methylcyclohexyl) -phenol]; 2,2'-methylenebis (4-methyl-6-cyclohexylphenol); 2,2'-methylenebis (6-nonyl-4-methylphenol); 2,2'-methylenebis (4,6-di-tert-butylphenol); 2,2'-ethylidenebis (4,6-di-tert-butylphenol); 2,2'-ethylidenebis (6-tert-butyl-4-isobutylphenol); 2,2'-methylenebis [6-(α-methylbenzyl)-4-nonylphenol]; 2,2'-methylenebis [6- (2, α-dimethylbenzyl)-4-nonyl-phenol]; 4,4'-methylenebis (2,6-di-tert-butylphenol); 4,4'-methylenebis (6-tert-butyl-2-methylphenol); 1,1-bis (5-tert-butyl-4-hydroxy-2-methylphenyl) butane; 2,6-di (3-tert-butyl-5-methyl-2-hydroxybenzyl) -4-methylphenol; 1,1,3-tris (5-tert-butyl-4-hydroxy-2-methylphenyl)-3-n-dodecylmercapobutane; ethylene glycol bis [3,3-bis (3'-tert-butyl-4'-hydroxylphenyl) butyrate]; di(3-tert-butyl-4-hydroxy-5-methylphenyl) dicyclopentadiene; di[2-(3'-tert-butyl-2'-hydroxy-5'-methylbenzyl)-6-tertbutyl -4-methyl pheny] terephthalate.
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[Compound]
Name
ethylene glycol bis [3,3-bis (3'-tert-butyl-4'-hydroxylphenyl) butyrate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
di(3-tert-butyl-4-hydroxy-5-methylphenyl) dicyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
di[2-(3'-tert-butyl-2'-hydroxy-5'-methylbenzyl)-6-tertbutyl -4-methyl pheny] terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
2,2'-methylenebis [4-methyl-6-(α-methylcyclohexyl) -phenol]
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Reaction Step Thirteen
Name
2,2'-ethylidenebis (6-tert-butyl-4-isobutylphenol)
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reactant
Reaction Step Fourteen
Name
2,2'-methylenebis [6-(α-methylbenzyl)-4-nonylphenol]
Quantity
0 (± 1) mol
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reactant
Reaction Step Fifteen
Name
2,2'-methylenebis [6- (2, α-dimethylbenzyl)-4-nonyl-phenol]
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reactant
Reaction Step 16

Synthesis routes and methods II

Procedure details

Into a reactor provided with a stirrer, thermometer and a heating bath there are charged 220 g (1 g.-mol) of 2,6-ditert.butyl-4-methylphenol, 2.2. g of concentrated sulfuric acid and the mixture is heated to the temperature of 120° C. While maintaining the temperature at 120° C., 94 g (1.24 g-mol) of methylal are fed into the reactor for 1.5 hour. On completion of the reaction, the catalyst is separated, volatile products are distilled under vacuum to give 143.0 g of 2,2'-methylene-bis(4-methyl-6-tert.butylphenol) which corresponds to 97.8% of theory as calculated for the reacted 2,6-ditert.butyl-4-methylphenol (conversion degree of the latter is 86.0%).
Quantity
220 g
Type
reactant
Reaction Step One
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reactant
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Quantity
94 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a reactor similar to that described in Example 1 hereinabove there are charged 220 g (1 g-mol) of 2,6-ditert.-butyl-4-methylphenol, 2.2 g of concentrated sulfuric acid and at the temperature of 120° C. 76 g (1.0 g-mol) of methylal are fed into the reactor for 1 hour. The reaction mass is treated following the procedure described in the foregoing Example 1 to give 112.9 g of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) which constitutes 99.1% of theory, as calculated for the reacted 2,6-ditert.butyl-4-methylphenol (conversion of the latter is 67.0%). The unreacted methylal and 2,6-ditert.butyl-4-methylphenol are recycled back into the process.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
C Ma, S Jia, P Yuan, Z He - Environmental Pollution, 2020 - Elsevier
Composite magnetic oxide at cow dung ash, nano-Fe 3 O 4 @cow dung ash (nano-Fe 3 O 4 @CDA), was used as catalytic material for the degradation of 2, 2′-methylenebis (4-methyl-…
Number of citations: 22 www.sciencedirect.com
A Takagi, K Takada, K Sai, T Ochiai… - The Journal of …, 1994 - jstage.jst.go.jp
General toxicity studies on 2, 2’-methylenebis (4—methyl—6—tert—butylphenol)(MBMBP) were conducted using male and female Wistar rats. LD50 values were greater than 5 g/kg BW …
Number of citations: 16 www.jstage.jst.go.jp
L Zikmund, L Taimr, J Čoupek, J Pospisil - European Polymer Journal, 1972 - Elsevier
The products of the reaction of 2,2′-methylenebis(4-methyl-6-tert, butylphenol)(1) with the tert.butoxy and tert.butylperoxy radicals, that is dimer II, trimer III and a cyclohexadienone …
Number of citations: 14 www.sciencedirect.com
L Taimr, J Pospišil - Journal of Polymer Science: Polymer …, 1976 - Wiley Online Library
The photooxidation of 2,2′‐methylenebis (4‐methyl‐6‐tert‐butylphenol) (II) sensitized with methylene blue in methanol was investigated. The course of reaction is strongly influenced …
Number of citations: 5 onlinelibrary.wiley.com
L Taimr, H Pivcova, J Pospíšil - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
After a reaction of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol)(1) with tert-butoxy radicals generated from tert-butyl peroxide or di-tert-butyl peroxalate, dimer II and trimerIII of …
Number of citations: 27 cccc.uochb.cas.cz
Y Chai, D Sheng, X Ji, Y Meng, F Shen, R He… - Science of The Total …, 2023 - Elsevier
Background 2,2′-Methylenebis (4-methyl-6-tert-butylphenol) (AO2246) is a synthetic phenolic antioxidant extensively used in food packaging bags and cosmetics. Recently, AO2246 …
Number of citations: 4 www.sciencedirect.com
A TAKAGI, N KAWASAKI, J MOMMA, Y AIDA… - The Journal of …, 1993 - jstage.jst.go.jp
Effects of 2, 2'-methylenebis (4-ethyl-6-tert-butylphenol)(MBEBP) on hepatic mitochondrial oxidative phosphorylation in vitro, and on hepatic peroxisomal enzymes activities and …
Number of citations: 11 www.jstage.jst.go.jp
L Zikmund, J Brodilová, J Janota… - Journal of Polymer …, 1973 - Wiley Online Library
The reaction of tert‐butyl hydroperoxide with 2,2′‐methylenebis(4‐methyl‐6‐tert‐butylphenol) in a benzene solution was studied within the temperature range 132 to 170C. The …
Number of citations: 1 onlinelibrary.wiley.com
LA Chetkina, VE Zavodnik, VK Bel'skii… - Journal of Structural …, 1987 - Springer
An X-ray diffraction study has been carried out on 2, 2'-methylenebis-(4-ethyl-6-tertbutylphenol), anefficient stabilizer for synthetic rubbers (diffractometer, a= 8.730, b= 25.415, c= 10.029…
Number of citations: 4 link.springer.com
B Lasocha, M Grzywa, W Lasocha - Powder diffraction, 2005 - cambridge.org
X-ray diffraction investigations of two phenol derivatives - 2,2′-Thiobis(4-methyl-6-tert-butylphenol) and 2,2′-Methylenebis(4-methyl-6-tert-butylphenol) were carried out. Both …
Number of citations: 7 www.cambridge.org

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